cis-Stilbene
Overview
Description
cis-Stilbene: is an organic compound with the chemical formula C14H12 . It is one of the two geometric isomers of stilbene, the other being trans-stilbene. The core structure of this compound consists of two phenyl groups connected by a double bond in a cis configuration. This compound is less stable than its trans counterpart due to steric hindrance between the phenyl groups, which causes a higher energy state.
Mechanism of Action
Target of Action
cis-Stilbene, also known as (Z)-Stilbene, is a compound that has been found to have significant interactions with several targets. One of the primary targets of this compound is tubulin , a protein that is crucial for cell division . It has been shown to inhibit tubulin polymerization, which can lead to cell cycle arrest and cell death . Additionally, this compound has been found to induce oxidative stress and redox imbalance in cells .
Mode of Action
This compound interacts with its targets primarily through its electrophilic unsaturated bonds . In the case of tubulin, this compound acts as an inhibitor of tubulin polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division. As a result, cells are unable to divide, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It is synthesized via the Shikimate pathway , where stilbene synthase (STS) catalyzes the formation of simple monomeric stilbene . Once in the cell, this compound can modulate the NF-κB, MAPK and JAK/STAT pathways , reducing the transcription of inflammatory factors and maintaining homeostatic conditions .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its low bioavailability . This is due to the presence of phenolic hydroxyl groups, which confer antioxidant activity to these compounds, while the presence of other groups such as methoxy, prenyl, geranyl, galloyl, p-coumaroyl, carboxyl, substituted benzyl can modulate this antioxidant activity by modifying the susceptibility to oxidation and water solubility/bioavailability .
Result of Action
The primary result of this compound’s action is the induction of cell cycle arrest and cell death . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, preventing cells from dividing . This leads to cell cycle arrest at the G2/M phase and ultimately to cell death .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of stilbenes in plants is known to be induced by ultraviolet-C radiation (UV-C) , which has numerous regulatory effects on plant physiology . Furthermore, the stability and efficacy of this compound can be affected by the presence of other compounds in its environment .
Biochemical Analysis
Biochemical Properties
cis-Stilbene plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme stilbene synthase, which catalyzes the formation of stilbenes from phenylpropanoid precursors . Additionally, this compound has been shown to inhibit the activity of certain bacterial enzymes, contributing to its antimicrobial properties . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the NF-κB pathway, leading to reduced transcription of inflammatory factors . This modulation helps maintain homeostatic conditions within cells. Furthermore, this compound has been found to impact the expression of genes involved in oxidative stress responses, thereby enhancing cellular resilience against oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can form stable exciplexes with para-benzoquinone, which acts as a photocatalyst in the isomerization process . This interaction drives the formation of the (E)-conformation of stilbene. Additionally, this compound’s ability to modulate gene expression is linked to its impact on epigenetic marks, such as DNA methylation and histone modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and redox imbalance in cells . These effects are time-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit anti-inflammatory and antioxidant properties . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway . It interacts with enzymes such as stilbene synthase, which catalyzes its formation from phenylpropanoid precursors . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with these transporters, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Studies have shown that this compound can localize to specific compartments or organelles within cells, such as the chloroplasts, cytoplasm, and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that this compound reaches its site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photoisomerization: One of the most common methods to synthesize cis-stilbene is through the photoisomerization of trans-stilbene. When trans-stilbene is exposed to ultraviolet light, it undergoes isomerization to form this compound.
Hydrosilylation-Protodesilylation: Another method involves the hydrosilylation of diarylalkynes followed by protodesilylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale photoisomerization processes due to the efficiency and simplicity of this method. The reaction conditions are optimized to maximize the yield of this compound while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-Stilbene can undergo oxidation reactions to form stilbene oxide. Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of bibenzyl. Catalytic hydrogenation using palladium on carbon is a typical method for this reaction.
Substitution: this compound can participate in electrophilic aromatic substitution reactions due to the presence of phenyl rings. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Bibenzyl.
Substitution: Halogenated or nitrated stilbene derivatives.
Scientific Research Applications
cis-Stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of photoisomerization and photochemistry. Its unique properties make it a valuable tool for understanding the behavior of conjugated systems.
Comparison with Similar Compounds
cis-Stilbene can be compared with other stilbene derivatives:
trans-Stilbene: The trans isomer is more stable and less sterically hindered than this compound.
Resveratrol: A well-known stilbene derivative with significant antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with similar properties to resveratrol but with better bioavailability and stability.
Uniqueness of this compound: this compound’s unique geometric configuration and steric hindrance make it an interesting compound for studying photoisomerization and other photochemical processes. Its derivatives also show promising biological activities that are distinct from those of trans-stilbene and other stilbene derivatives.
Properties
IUPAC Name |
(Z)-stilbene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-QXMHVHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Record name | CIS-STILBENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5026049 | |
Record name | cis-Stilbene | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cis-stilbene is an oily yellow liquid. Freezing point 5 °C. Insoluble in water. Soluble in ethanol. Unstable relative to the trans isomer, which is a solid with a melting point of 122-124 °C., Yellow liquid; [HSDB] Colorless or pale yellow liquid; [MSDSonline] | |
Record name | CIS-STILBENE | |
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Record name | cis-1,2-Diphenylethylene | |
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Boiling Point |
293 °F at 13 mmHg (NTP, 1992), 135 DEG @ 10 MM HG | |
Record name | CIS-STILBENE | |
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Record name | CIS-1,2-DIPHENYLETHYLENE | |
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Solubility |
COMPLETELY SOL IN COLD ABSOLUTE ALCOHOL | |
Record name | CIS-1,2-DIPHENYLETHYLENE | |
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Vapor Pressure |
0.00686 [mmHg] | |
Record name | cis-1,2-Diphenylethylene | |
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Color/Form |
LIQUID, YELLOW OIL | |
CAS No. |
645-49-8 | |
Record name | CIS-STILBENE | |
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Record name | cis-Stilbene | |
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Record name | cis-Stilbene | |
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Record name | STILBENE, (Z)- | |
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Record name | CIS-1,2-DIPHENYLETHYLENE | |
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Melting Point |
41 to 43 °F (NTP, 1992), 1 °C | |
Record name | CIS-STILBENE | |
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Record name | CIS-1,2-DIPHENYLETHYLENE | |
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